N-methyl-1H-pyrazole-1-carboxamide
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Overview
Description
N-methyl-1H-pyrazole-1-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and a carboxamide group. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-1H-pyrazole-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of pyrazole-3-carboxylic acids with methylamine under controlled conditions . Another method includes the cyclization of appropriate precursors such as hydrazones and α-bromo ketones .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as inert atmospheres, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-1H-pyrazole-1-carboxylic acid, while reduction could produce N-methyl-1H-pyrazole-1-methanol .
Scientific Research Applications
N-methyl-1H-pyrazole-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-methyl-1H-pyrazole-1-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key metabolic processes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-1-carboxamidine: This compound shares a similar pyrazole core but differs in its functional groups.
N,N′-1,2-Ethanediylbis(1-methyl-1H-pyrazole-5-carboxamide): Another related compound with a more complex structure.
Uniqueness
N-methyl-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H7N3O |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
N-methylpyrazole-1-carboxamide |
InChI |
InChI=1S/C5H7N3O/c1-6-5(9)8-4-2-3-7-8/h2-4H,1H3,(H,6,9) |
InChI Key |
XDNLYTZZRKMCAI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1C=CC=N1 |
Origin of Product |
United States |
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